molecular formula C13H13Cl2N3S B1439566 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride CAS No. 1181522-20-2

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride

Cat. No.: B1439566
CAS No.: 1181522-20-2
M. Wt: 314.2 g/mol
InChI Key: MVCYADBAPWEWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C13H11N3S•2HCl and a molecular weight of 314.23 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, often involves the condensation of 2-aminothiophenol with aldehydes . Various methods have been developed for this synthesis, including the use of Dess-Martin periodinane (DMP) for the intramolecular cyclization of phenolic azomethines . Other methods involve the use of iodine as a catalyst and DMSO as an oxidant .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical and Chemical Properties Analysis

“this compound” is a solid that should be stored at room temperature . Its molecular weight is 314.23, and its molecular formula is C13H11N3S•2HCl .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride serves as a precursor in the synthesis of various biologically active compounds. For instance, derivatives containing benzimidazole and imidazoline moieties have been synthesized, utilizing substituted 2-aminobenzothiazoles. These compounds exhibit significant antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity properties (Chaudhary et al., 2011). Additionally, the compound is employed in the synthesis of enantiopure tricyclic amidines and diverse heterocyclic compounds, such as substituted imidazole, triazine, and thiazolidine derivatives. These derivatives are synthesized through various chemical reactions, showcasing the compound's versatility in chemical synthesis (Braddock et al., 2010), (Mahmood & Ahmad, 2020).

Structural Analysis and Material Synthesis

The compound is used in structural analysis and material synthesis, contributing to the understanding of molecular structures and the development of new materials. For example, its derivatives are analyzed using crystallography to understand molecular conformations and interactions (Fun et al., 2012), (Aydın et al., 2002). It also plays a role in synthesizing novel materials, such as polyimides with excellent solubility and thermal stability, demonstrating its utility in material science (Ghaemy & Alizadeh, 2009).

Bioactivity and Therapeutic Potential

Beyond its chemical utility, the compound and its derivatives are explored for their bioactivity. Studies focus on synthesizing novel compounds bearing this moiety to assess their antimicrobial, anti-inflammatory, and antiproliferative properties. These investigations highlight the therapeutic potential of compounds synthesized from this compound (Kendre et al., 2015), (Hadda et al., 2014).

Mechanism of Action

are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are part of many important drugs and useful compounds. They are known to exhibit various biological activities and are found in many potent pharmacological agents. For example, they show activities like anti-microbial, anti-inflammatory, anti-viral, anti-cancer, and anti-oxidant .

The mode of action of benzothiazoles depends on their exact chemical structure. Some benzothiazoles act by intercalating with DNA, thereby disrupting the normal function of the cell. Others may inhibit key enzymes or proteins in the cell, leading to cell death .

The biochemical pathways affected by benzothiazoles also depend on their exact structure and target. For example, if a benzothiazole compound inhibits a key enzyme in a biochemical pathway, it can lead to the accumulation or depletion of certain metabolites, affecting the normal function of the cell .

The pharmacokinetics of benzothiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Some benzothiazoles are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

The result of action of benzothiazoles can range from the death of microbial cells in the case of anti-microbial activity, to the death of cancer cells in the case of anti-cancer activity .

The action environment can influence the activity of benzothiazoles. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .

Properties

IUPAC Name

3-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.2ClH/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13;;/h1-8H,14H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCYADBAPWEWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC(=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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